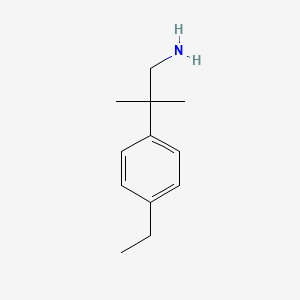

2-(4-Ethylphenyl)-2-methylpropan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Ethylphenyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to a methylpropan-1-amine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-2-methylpropan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of 4-ethylbenzyl chloride with 2-methylpropan-1-amine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene under reflux conditions.

Another approach involves the reduction of 2-(4-ethylphenyl)-2-methylpropan-1-nitrile using a reducing agent such as lithium aluminum hydride (LiAlH4) in anhydrous ether. This method provides a high yield of the desired amine.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalytic hydrogenation of the corresponding nitrile or imine intermediates can be employed, using catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Ethylphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and chlorine (Cl2) for chlorination.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Overview

2-(4-Ethylphenyl)-2-methylpropan-1-amine, commonly referred to as a secondary amine, is characterized by its unique structure which includes an ethyl group attached to a phenyl ring and a branched alkyl chain. This compound has garnered attention in various fields of scientific research due to its potential applications in chemistry, biology, and medicine.

Chemistry

In the realm of chemistry, this compound serves as an intermediate in the synthesis of complex organic molecules. It is utilized in the preparation of pharmaceuticals and agrochemicals, showcasing its versatility as a building block for various chemical compounds.

Biology

This compound is under investigation for its biological activity , particularly its interactions with biological targets. Studies focus on its potential effects on cellular processes, which may lead to insights into its pharmacological properties.

Medicine

Research into the medicinal applications of this compound highlights its potential as a therapeutic agent . It is being explored for its role as a precursor in the synthesis of drugs with analgesic or anti-inflammatory effects. The compound's mechanism of action may involve modulation of neurotransmitter receptors, influencing neuronal activity and signaling pathways.

Industry

In industrial settings, this compound is utilized in the production of specialty chemicals and materials , including polymers and resins. Its unique chemical properties make it valuable for advancing product development and enhancing industrial processes.

Wirkmechanismus

The mechanism of action of 2-(4-Ethylphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the central nervous system, affecting signal transduction and neuronal activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-Methylphenyl)-2-methylpropan-1-amine: Similar structure but with a methyl group instead of an ethyl group on the phenyl ring.

2-(4-Ethylphenyl)-2-ethylpropan-1-amine: Similar structure but with an additional ethyl group on the propan-1-amine moiety.

2-(4-Chlorophenyl)-2-methylpropan-1-amine: Similar structure but with a chlorine atom instead of an ethyl group on the phenyl ring.

Uniqueness

2-(4-Ethylphenyl)-2-methylpropan-1-amine is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties, such as increased lipophilicity or altered binding affinity to molecular targets, compared to its analogs.

Biologische Aktivität

2-(4-Ethylphenyl)-2-methylpropan-1-amine, also known as 4-Ethyl-2-methyl-1-phenylpropan-1-amine, is a secondary amine with potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its possible interactions with biological systems and therapeutic applications.

The molecular formula of this compound is C12H17N, with a molecular weight of approximately 177.29 g/mol. Its structure features an ethyl group attached to a phenyl ring and a branched alkyl chain consisting of a methyl group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. It may function as an agonist or antagonist at specific neurotransmitter receptors, influencing signal transduction pathways within the central nervous system. The compound's potential to modulate neuronal activity suggests applications in the treatment of neurological disorders.

Biological Activity

Research into the biological activity of this compound has indicated several key areas of interest:

1. Antimicrobial Activity:

Studies have explored the compound's effectiveness against various bacterial pathogens. Preliminary evaluations suggest that it may exhibit antibacterial properties, although specific Minimum Inhibitory Concentration (MIC) values need further investigation. The compound's structural characteristics may contribute to its activity against resistant strains .

2. Analgesic and Anti-inflammatory Properties:

The compound has been investigated for its potential role as a precursor in the synthesis of analgesic and anti-inflammatory drugs. This aspect highlights its significance in pharmaceutical research aimed at developing new therapeutic agents.

3. Cytotoxicity:

Preliminary cytotoxicity assessments indicate that this compound may affect cellular processes, warranting further studies to determine its safety profile and therapeutic index.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the following table:

Eigenschaften

IUPAC Name |

2-(4-ethylphenyl)-2-methylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-4-10-5-7-11(8-6-10)12(2,3)9-13/h5-8H,4,9,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLIQTNAGWIWKCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C)(C)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.